N-(2,4-dichlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
The synthesis of N-(2,4-dichlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[1,5-a]pyrimidine core.
Chemical Reactions Analysis
N-(2,4-dichlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dipeptidyl peptidase-4 (DPP4), which plays a role in glucose metabolism. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared to other pyrazolo[1,5-a]pyrimidine derivatives:
6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide: This compound also exhibits DPP4 inhibitory activity but has different pharmacokinetic properties.
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide: This derivative has been studied for its anti-inflammatory properties and shows a different spectrum of biological activity.
These comparisons highlight the unique properties of this compound, particularly its enzyme inhibitory activity and potential therapeutic applications.
Properties
Molecular Formula |
C20H14Cl2N4O |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H14Cl2N4O/c1-12-9-17(13-5-3-2-4-6-13)23-19-11-18(25-26(12)19)20(27)24-16-8-7-14(21)10-15(16)22/h2-11H,1H3,(H,24,27) |
InChI Key |
HTURPJRUNAUWPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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